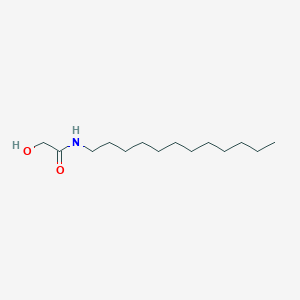
N-dodecylglycolamide
Descripción general
Descripción
N-dodecylglycolamide is an organic compound with the molecular formula C14H29NO2. It is a type of hydroxyacetamide, characterized by the presence of a dodecyl (C12H25) group attached to the nitrogen atom and a hydroxy group attached to the acetamide moiety. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-dodecylglycolamide typically involves the reaction of dodecylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Dodecylamine and glyoxylic acid.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: Dodecylamine is added to a solution of glyoxylic acid in the chosen solvent. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.
Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-dodecylglycolamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-dodecyl-2-oxoacetamide.
Reduction: Formation of N-dodecyl-2-aminoethanol.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-dodecylglycolamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-dodecylglycolamide is primarily related to its surfactant properties. It can interact with lipid bilayers and proteins, altering their structure and function. The hydroxyacetamide moiety can form hydrogen bonds with various molecular targets, while the dodecyl group provides hydrophobic interactions. These interactions can disrupt lipid bilayers, solubilize proteins, and enhance the permeability of membranes.
Comparación Con Compuestos Similares
Similar Compounds
N,N-di-octyl-2-hydroxyacetamide: Similar structure but with octyl groups instead of dodecyl.
N,N-dihexyl-2-hydroxyacetamide: Contains hexyl groups instead of dodecyl.
N,N-didecyl-2-hydroxyacetamide: Contains decyl groups instead of dodecyl.
Uniqueness
N-dodecylglycolamide is unique due to its specific chain length, which provides distinct surfactant properties compared to its shorter or longer chain analogs. The dodecyl group offers an optimal balance between hydrophobicity and hydrophilicity, making it particularly effective in applications requiring membrane interaction and protein solubilization.
Propiedades
Número CAS |
34887-33-7 |
|---|---|
Fórmula molecular |
C14H29NO2 |
Peso molecular |
243.39 g/mol |
Nombre IUPAC |
N-dodecyl-2-hydroxyacetamide |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-14(17)13-16/h16H,2-13H2,1H3,(H,15,17) |
Clave InChI |
HDNGSRCQLVLSHR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
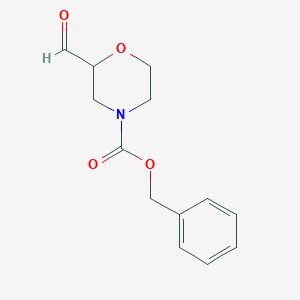
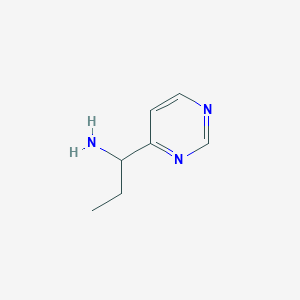
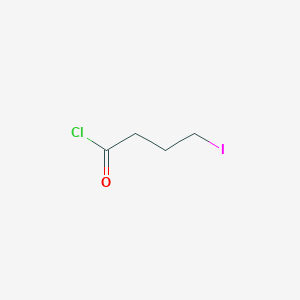

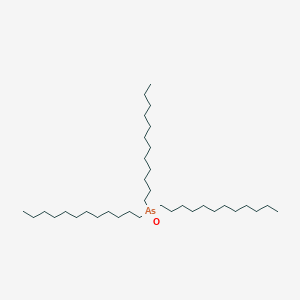
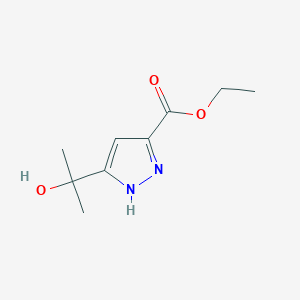
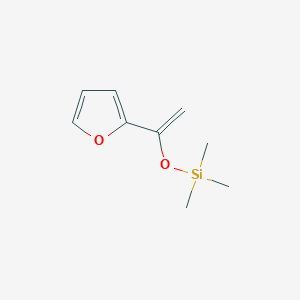
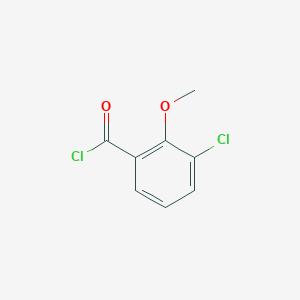
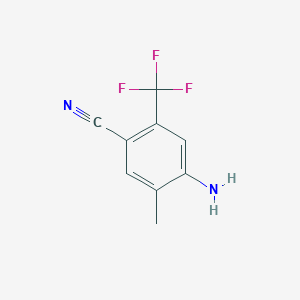
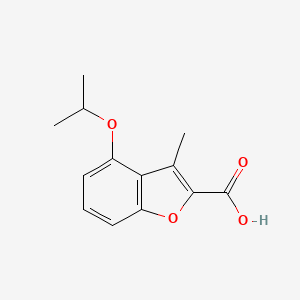
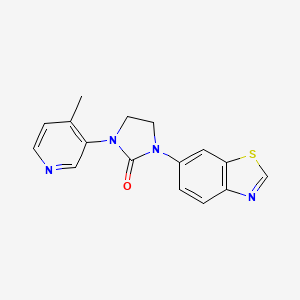
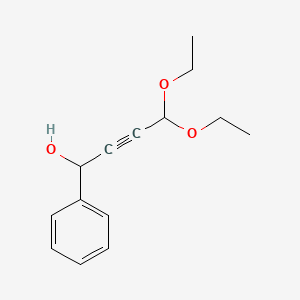
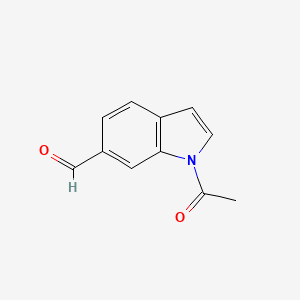
![2-(4-Methoxyphenyl)pyrazolo[5,1-a]isoindol-8-one](/img/structure/B8495166.png)
